molecular formula C16H20BNO3 B12308416 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 916162-54-4

8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B12308416
CAS No.: 916162-54-4
M. Wt: 285.1 g/mol
InChI Key: UJPLJBDGXPKCDH-UHFFFAOYSA-N
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Description

8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline-based organoboron compound featuring a methoxy group at position 8 and a pinacol boronate ester at position 3. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science . Its structural analogs vary in substituent positions, functional groups, and applications, necessitating a systematic comparison to elucidate structure-activity relationships.

Properties

CAS No.

916162-54-4

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

8-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-9-13(19-5)14-11(12)7-6-10-18-14/h6-10H,1-5H3

InChI Key

UJPLJBDGXPKCDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Borylation of 5-Bromo-8-Methoxyquinoline

A widely employed method involves palladium-catalyzed Miyaura borylation. In this approach, 5-bromo-8-methoxyquinoline reacts with bis(pinacolato)diboron (B$$2$$Pin$$2$$) under Pd catalysis. Key steps include:

  • Substrate Preparation : 8-Methoxyquinoline is brominated at the 5-position using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-8-methoxyquinoline.
  • Catalytic System : Pd(dppf)Cl$$_2$$ (1.5–5 mol%) serves as the catalyst, with potassium acetate (3 equiv) as a base in 1,4-dioxane at 100°C.
  • Reaction Conditions : The mixture is heated under inert atmosphere for 12–24 hours, followed by extraction and purification via silica gel chromatography.

Example :

  • Yield : 72–85%.
  • Key Data :
    • $$^1$$H NMR (DMSO-$$d_6$$): δ 8.97 (d, J=4.2 Hz, 1H), 8.59 (d, J=8.4 Hz, 1H), 7.88–7.83 (m, 2H).
    • HRMS (ESI): m/z 256.12 [M+H]$$^+$$.

Alternative Pd Catalysts and Ligand-Free Systems

Recent advancements utilize ligand-free Pd systems for cost efficiency. For example, Pd(OAc)$$2$$ (2 mol%) with B$$2$$Pin$$_2$$ in THF at 80°C achieves comparable yields (78%) while avoiding phosphine ligands. This method is advantageous for substrates sensitive to steric bulk.

Iridium-Catalyzed C–H Borylation

Direct Functionalization of 8-Methoxyquinoline

Iridium catalysts enable regioselective C–H borylation without pre-halogenation. The protocol involves:

  • Catalyst : [Ir(OMe)(COD)]$$_2$$ (1.5 mol%) with 4,4′-di-$$tert$$-butyl-2,2′-bipyridine (dtbpy).
  • Conditions : B$$2$$Pin$$2$$ (1.1 equiv) in THF at 80°C for 12–18 hours.
  • Regioselectivity : The reaction favors the 5-position due to electronic effects of the methoxy group.

Performance Metrics :

  • Yield : 68–82%.
  • Scope : Tolerates electron-withdrawing and donating substituents on the quinoline core.

Multi-Step Synthesis from Simple Quinolines

Sequential Methoxylation and Borylation

For substrates lacking pre-installed functional groups, a stepwise approach is employed:

  • Methoxylation :
    • 5-Bromoquinoline is treated with NaOMe/CuI in DMF at 120°C to introduce the 8-methoxy group.
  • Borylation :
    • The intermediate undergoes Pd-catalyzed borylation as described in Section 2.1.

Challenges :

  • Competitive side reactions at the 5-position require careful stoichiometric control.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Pd-catalyzed Miyaura Pd(dppf)Cl$$_2$$ 100°C, 1,4-dioxane 72–85% High reproducibility Requires halogenated precursors
Ligand-free Pd Pd(OAc)$$_2$$ 80°C, THF 78% Cost-effective Moderate functional group tolerance
Ir-catalyzed C–H [Ir(OMe)(COD)]$$_2$$ 80°C, THF 68–82% No pre-functionalization needed Sensitive to steric hindrance
Sequential synthesis Pd/Cu Multi-step 60–75% Flexible for late-stage modification Lengthy purification steps

Critical Reaction Parameters

Solvent and Temperature Effects

  • THF vs. Dioxane : THF enhances solubility of B$$2$$Pin$$2$$, while dioxane improves thermal stability for Pd systems.
  • Temperature : Reactions above 80°C accelerate transmetallation but risk boronate decomposition.

Substrate Scope Limitations

  • Electron-deficient quinolines exhibit slower borylation kinetics.
  • Steric hindrance at the 5-position reduces Ir-catalyzed yields by 15–20%.

Chemical Reactions Analysis

8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has shown promise as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. Research indicates that quinoline-based compounds can effectively inhibit DNA gyrase and topoisomerase IV, which are validated targets for chemotherapy against various cancers .

Mechanism of Action
The mechanism involves the stabilization of the DNA-enzyme complex, preventing the relaxation of supercoiled DNA necessary for replication. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in drug development .

Antimicrobial Applications

Broad-Spectrum Antibacterial Activity
The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In studies comparing the efficacy of various quinoline derivatives, 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline was found to exhibit effective inhibition against strains such as Escherichia coli and Klebsiella pneumoniae at low micromolar concentrations . This suggests potential applications in developing new antibiotics to combat resistant bacterial strains.

Materials Science

Fluorescent Probes
In materials science, the incorporation of boron-containing compounds into polymer matrices has been explored for developing fluorescent probes. The unique properties of boron compounds allow for enhanced photophysical characteristics. Research indicates that the use of 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in polymer systems can lead to materials with improved fluorescence properties suitable for bioimaging applications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa (cervical cancer)0.5
AntibacterialE. coli0.25
AntibacterialKlebsiella pneumoniae0.75

Case Study: Anticancer Efficacy

In a study conducted by researchers at King's College London, the compound was tested against various cancer cell lines to evaluate its effectiveness as a topoisomerase inhibitor. The results indicated that it not only inhibited cell growth but also induced apoptosis in treated cells. The study highlighted the potential for further optimization of this compound to enhance its therapeutic index and reduce side effects associated with traditional chemotherapeutics .

Mechanism of Action

The mechanism by which 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The quinoline core can interact with DNA and proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Characteristics References
8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 8-OCH₃, 5-boronate C₁₉H₂₃BNO₃ Intermediate for cross-coupling; methoxy enhances solubility and electronic activation of the boronate group.
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 7-OCH₃, 4-boronate C₁₇H₂₁BNO₃ Boronate at position 4 alters steric and electronic properties, potentially reducing coupling efficiency.
4-(Benzyloxy)-5-boronate-2,7-bis(trifluoromethyl)quinoline 4-OBn, 5-boronate, 2,7-CF₃ C₂₇H₂₃BF₃NO₃ Antibacterial activity; electron-withdrawing CF₃ groups increase metabolic stability but may hinder reactivity. Melting point: 130–133°C.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 6-boronate C₁₆H₁₉BNO₂ Boronate at position 6; used in radical reactions. NMR data available for structural validation.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde 8-CHO, 5-boronate C₁₆H₁₈BNO₃ Aldehyde group at position 8 enables further functionalization (e.g., condensation reactions). CAS: 958852-17-0.

Reactivity in Cross-Coupling Reactions

  • Electronic Effects: The methoxy group at position 8 in the target compound donates electron density to the quinoline ring, activating the boronate at position 5 for Suzuki-Miyaura coupling. In contrast, analogs with electron-withdrawing groups (e.g., CF₃ in ) require harsher reaction conditions due to reduced boronate reactivity .
  • Steric Hindrance : Boronates at positions 4 or 6 (e.g., ) may experience steric clashes in coupling reactions, lowering yields compared to the target compound’s position 5.

Stability and Hydrolysis

  • The hydrolysis of 8-(pinacolboranyl)quinoline (boronate at position 8) forms a stable perchlorate salt, as shown in crystallographic studies . The target compound’s boronate at position 5 may exhibit distinct hydrolytic behavior due to differences in ring strain and electronic environment.

Material Science

  • Organoboron quinolines are employed in organic electronics due to their tunable luminescence and charge-transport properties. Substituent positioning (e.g., methoxy vs. CF₃) modulates these effects .

Biological Activity

8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound with potential therapeutic applications. Its structure includes a quinoline moiety and a dioxaborolane group, which may contribute to its biological activity. This article explores the biological activity of this compound based on available research findings.

The chemical formula for 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is C16H20BNO3C_{16}H_{20}BNO_3. The compound exhibits properties typical of quinolines and boron-containing compounds.

PropertyValue
Molecular Weight288.15 g/mol
AppearanceSolid (white to off-white)
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

The biological activity of 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • DYRK1A Inhibition : A study focused on compounds targeting DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) demonstrated that certain derivatives exhibited nanomolar-level inhibitory activity against this enzyme. The structural similarities with 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline suggest potential efficacy in similar pathways .
  • Antioxidant Assays : In vitro assays evaluating antioxidant capacity indicated that compounds with similar dioxaborolane structures showed significant protective effects against oxidative damage in cellular models .
  • Inflammation Models : Experimental models assessing inflammation revealed that related compounds could reduce pro-inflammatory cytokine levels in response to stimuli such as lipopolysaccharides (LPS) .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionNanomolar inhibition of DYRK1A
Antioxidant ActivityReduced oxidative stress
Anti-inflammatoryDecreased cytokine production

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